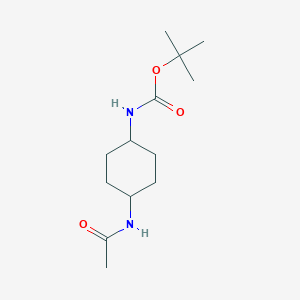

tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate

Description

Chair Conformation Dynamics

- Energy difference : Equatorial carbamate conformers are stabilized by 2.1–3.5 kcal/mol compared to axial orientations due to reduced 1,3-diaxial interactions.

- Acetamide influence : The trans-4-acetamido group adopts an equatorial position, further stabilizing the chair conformation via intramolecular hydrogen bonding with the carbamate oxygen.

Solvent Effects

- Polar solvents : Enhance equatorial preference through dipole-dipole interactions (e.g., ΔG = −1.8 kcal/mol in acetonitrile).

- Nonpolar solvents : Favor slight axial populations (∼15%) due to reduced solvation effects.

Stereoisomerism and Diastereomeric Interactions

The compound exhibits four possible stereoisomers due to its two stereogenic centers (C1 and C4):

| Stereoisomer | Configuration | Relative Energy |

|---|---|---|

| (1R,4R) | trans-diaxial | 0.0 kcal/mol (ref) |

| (1R,4S) | cis-diequatorial | +1.2 kcal/mol |

| (1S,4R) | cis-diequatorial | +1.3 kcal/mol |

| (1S,4S) | trans-diaxial | +0.1 kcal/mol |

Diastereomeric Resolution

- Chromatographic separation : Cellulose tris(cyclohexylcarbamate) chiral stationary phases resolve diastereomers with selectivity factors (α) up to 2.3.

- NMR discrimination : Diastereotopic protons exhibit chemical shift differences (Δδ = 0.2–0.5 ppm) in $$ ^1H $$ NMR spectra.

The (1R,4R) configuration predominates in synthetic pathways due to kinetic control during Boc protection and acetamide coupling.

Properties

IUPAC Name |

tert-butyl N-(4-acetamidocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-9(16)14-10-5-7-11(8-6-10)15-12(17)18-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHOBRXKBHPNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101178017 | |

| Record name | 1,1-Dimethylethyl N-[trans-4-(acetylamino)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101178017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251947-21-4 | |

| Record name | 1,1-Dimethylethyl N-[trans-4-(acetylamino)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101178017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate typically involves the reaction of a cyclohexylamine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate has been explored for its potential therapeutic applications:

- Antiinflammatory Activity : Research has indicated that derivatives of carbamate compounds exhibit anti-inflammatory properties. For instance, related compounds demonstrated significant inhibition of inflammation in animal models, suggesting that this compound may share similar activities .

- Biological Activity : The compound's structure allows it to interact with various biological targets, potentially modulating enzyme activities or receptor functions. This interaction is crucial for developing new drugs targeting specific pathways in diseases such as cancer or autoimmune disorders .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

- Protecting Group for Amines : The compound can be utilized as a protecting group during multi-step syntheses, allowing chemists to selectively modify other functional groups without affecting the amine functionality.

- Synthesis of Complex Molecules : It can act as an intermediate in synthesizing more complex organic molecules, particularly those required in pharmaceutical development .

Case Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of various substituted phenylcarbamate derivatives, including those related to this compound. The results indicated that these compounds exhibited significant anti-inflammatory activity compared to standard treatments like indomethacin, with inhibition rates ranging from 39% to 54% over a specified time frame .

Case Study 2: Synthesis and Application in Drug Discovery

In a drug discovery program focusing on inverse agonists for nuclear receptors, this compound was identified as a critical intermediate. Its unique structure facilitated the development of new compounds with enhanced biological activity against targeted receptors, showcasing its utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl (1R,4R)-4-acetamidocyclohexylcarbamate with structurally related compounds from the evidence, focusing on molecular properties, substituent effects, and applications.

Key Observations:

Substituent Effects on Physicochemical Properties: The cyclobutylamino analog (268.39 g/mol) has a lower molecular weight than the tetrahydroquinolin derivative (345.49 g/mol), which is attributed to the latter’s extended aromatic system. The acetamido group in the target compound likely balances polarity and steric bulk, intermediate between propionamido (more lipophilic) and bromobenzylamino (more polar due to halogen). The 2-bromobenzylamino substituent (383.32 g/mol) adds significant steric hindrance and electronic effects, making it suitable for targeting halogen-binding enzyme pockets.

Synthetic Accessibility: The cyclobutylamino and 2-bromobenzylamino derivatives are commercially available at high purity (e.g., 97% for the latter), suggesting robust synthetic routes. In contrast, the tetrahydroquinolin analog is temporarily out of stock, indicating challenges in scalability or demand.

Potential Applications: Cyclohexylmethylamino and tetrahydroquinolin analogs are likely used in central nervous system (CNS) drug candidates due to their balance of hydrophobicity and aromaticity. The propionamido derivative’s extended alkyl chain could be advantageous in prodrug designs requiring slow hydrolysis.

Biological Activity

Overview

tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate (CAS No. 251947-21-4) is a carbamate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group attached to a cyclohexyl ring, which is further substituted with an acetamido group. Understanding its biological activity involves exploring its interactions with various molecular targets, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H24N2O3

- Molecular Weight : 256.34 g/mol

- Structure : The compound contains a cyclohexyl framework, which is significant for its biological activity due to steric effects and conformational flexibility.

The biological effects of this compound are primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may modulate the activity of certain biological pathways, potentially influencing processes such as:

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways.

- Receptor Binding : The compound could bind to various receptors, modifying their activity and leading to physiological responses.

In Vitro Studies

Several studies have investigated the in vitro biological activities of this compound:

- Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential use as an antibacterial agent.

- Cytotoxicity Assays : Cytotoxicity studies indicate that the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

| Study Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound:

- Animal Models : Experiments using animal models have demonstrated that the compound can reduce tumor growth in xenograft models, suggesting its efficacy in cancer treatment.

- Toxicology Assessments : Safety evaluations indicate a favorable toxicity profile at therapeutic doses, making it a candidate for further development.

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of carbamate derivatives, including this compound. The findings revealed that modifications to the cyclohexyl ring significantly impacted cytotoxicity against breast cancer cells, with optimal activity observed at specific substitutions on the ring structure.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against a panel of pathogens. The results indicated strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial therapies.

Q & A

Basic Research Question

- NMR Spectroscopy : 1H and 13C NMR (e.g., δ ~1.36 ppm for tert-butyl protons , and acetamide carbonyl signals at ~170 ppm) confirm functional groups. Coupling constants and splitting patterns in the cyclohexyl region (δ 1.65–2.30 ppm) help assign axial/equatorial substituents.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C13H23N2O3 requires exact mass 267.1709).

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

How can researchers address contradictions in reaction yields during scale-up?

Advanced Research Question

Yield discrepancies often arise from kinetic vs. thermodynamic control or impurities in intermediates. Methodological steps:

Process Analytics : Use inline FTIR or Raman spectroscopy to monitor reaction progression and identify side products .

DoE (Design of Experiments) : Vary parameters (e.g., stoichiometry, temperature) systematically to identify critical factors.

Purification Optimization : Employ column chromatography with gradient elution or recrystallization in polar/non-polar solvent mixtures to isolate the target compound .

What is the role of tert-butyl carbamates in medicinal chemistry, and how does this compound fit into such applications?

Advanced Research Question

tert-Butyl carbamates are widely used as protecting groups for amines due to their stability under basic/acidic conditions and ease of deprotection. For example, similar compounds serve as intermediates in synthesizing CCR2 antagonists . The acetamide and carbamate groups in this compound suggest potential as a precursor for protease inhibitors or kinase-targeted therapies. Its stereochemistry may influence binding affinity to chiral biological targets, necessitating enantiopure synthesis .

What computational methods are recommended for optimizing the synthesis pathway?

Advanced Research Question

- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations predict energetically favorable pathways and transition states .

- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts or solvents (e.g., COMSOL Multiphysics integrated with AI for real-time parameter adjustments) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to minimize byproducts.

How should researchers handle and store this compound to prevent degradation?

Basic Research Question

- Storage : Keep at –20°C in airtight, light-resistant containers under inert gas (N2/Ar) to avoid hydrolysis of the carbamate group .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .

What strategies resolve purification challenges caused by similar-polarity impurities?

Advanced Research Question

- Flash Chromatography : Use silica gel with mixed mobile phases (e.g., hexane:ethyl acetate gradients) adjusted for polarity differences .

- Derivatization : Convert impurities into higher/lower polarity species (e.g., acetylation of free amines) for easier separation .

- Crystallization Screening : Test solvent/anti-solvent pairs (e.g., DCM/heptane) to exploit differential solubility .

What safety protocols are essential when handling this compound in a laboratory setting?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .

- Spill Management : Absorb with vermiculite or sand, then dispose as hazardous waste. Avoid inhalation of dust/particulates .

How can this compound be utilized in multi-step syntheses of complex molecules?

Advanced Research Question

Its tert-butyl carbamate group can act as a temporary amine protector in peptide coupling or cross-coupling reactions. For example:

Deprotection : Treat with TFA or HCl/dioxane to yield a free amine for subsequent alkylation/acylation .

Cyclization : Use Pd-catalyzed coupling to form heterocycles (e.g., piperazines) for drug candidates .

What data management strategies ensure reproducibility in studies involving this compound?

Advanced Research Question

- ELN (Electronic Lab Notebooks) : Document reaction parameters (e.g., time, temperature) and raw spectral data .

- Metadata Tagging : Assign unique identifiers (e.g., CAS 167081-25-6 ) to track batch variations.

- Blockchain for Data Integrity : Securely timestamp experimental workflows to prevent tampering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.